molecular formula C16H13FN4O2S B12029203 3-(4-Fluorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 585557-68-2

3-(4-Fluorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12029203
CAS No.: 585557-68-2
M. Wt: 344.4 g/mol
InChI Key: WLPNKKAPVNBANH-GIJQJNRQSA-N
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Description

3-(4-Fluorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a hydroxy-methoxybenzylidene moiety, and a triazole-thione core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and the triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole core can bind to the active site of enzymes, inhibiting their activity. The fluorophenyl and benzylidene moieties can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(4-Bromophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(4-Methylphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique electronic properties, enhancing its potential as a pharmacologically active compound. The combination of the triazole-thione core with the hydroxy-methoxybenzylidene moiety further contributes to its distinct chemical and biological characteristics.

Properties

CAS No.

585557-68-2

Molecular Formula

C16H13FN4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4O2S/c1-23-14-8-10(2-7-13(14)22)9-18-21-15(19-20-16(21)24)11-3-5-12(17)6-4-11/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

WLPNKKAPVNBANH-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O

Origin of Product

United States

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